molecular formula C7H9AsO4 B14019239 (3-Methoxyphenyl)arsonic acid CAS No. 7400-88-6

(3-Methoxyphenyl)arsonic acid

Cat. No.: B14019239
CAS No.: 7400-88-6
M. Wt: 232.07 g/mol
InChI Key: ZHHKMNMZNOWTAY-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)arsonic acid, also known as 3-methoxybenzenearsonic acid, is an organoarsenic compound with the molecular formula C7H9AsO3. This compound is characterized by the presence of an arsonic acid group (-AsO(OH)2) attached to a methoxy-substituted phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)arsonic acid typically involves the reaction of 3-methoxyphenylboronic acid with arsenic trioxide (As2O3) in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Methoxyphenylboronic acid} + \text{As2O3} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Arsenic-containing functional groups such as arsines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxyphenyl)arsonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying arsenic toxicity.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Roxarsone: 3-Nitro-4-hydroxyphenyl arsonic acid, used as a feed additive in poultry.

    Nitarsone: 3-Nitrophenyl arsonic acid, also used in animal feed.

    Arsanilic acid: 4-Aminophenyl arsonic acid, used in veterinary medicine.

Uniqueness

(3-Methoxyphenyl)arsonic acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other arsonic acids and contributes to its specific applications in research and industry.

Properties

CAS No.

7400-88-6

Molecular Formula

C7H9AsO4

Molecular Weight

232.07 g/mol

IUPAC Name

(3-methoxyphenyl)arsonic acid

InChI

InChI=1S/C7H9AsO4/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3,(H2,9,10,11)

InChI Key

ZHHKMNMZNOWTAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)[As](=O)(O)O

Origin of Product

United States

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